Regiochemical Distinction of 4,5-Dichlorobenzene-1,2,3-triol from Mono-Chlorinated and Alternative Dichloro Isomers
4,5-Dichlorobenzene-1,2,3-triol (CAS 94650-90-5) possesses a unique substitution pattern among chlorinated benzenetriols, with chlorine atoms occupying adjacent positions (4- and 5-) on the 1,2,3-triol scaffold. In contrast, the 2,4-dichlorobenzene-1,3,5-triol isomer (CAS 101328-98-7) features chlorine substitution on an alternative triol regiochemistry, resulting in fundamentally different hydrogen-bonding networks and crystal packing properties [1]. Mono-chlorinated analogs such as 4-chlorobenzene-1,2,3-triol (CAS 3598-34-3) contain only one chlorine atom, offering intermediate lipophilicity and distinct synthetic utility that cannot substitute for the dichloro scaffold in applications requiring dual halogen functionality .
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 4,5-dichloro substitution on 1,2,3-benzenetriol scaffold (C6H4Cl2O3, MW 195.00) |
| Comparator Or Baseline | 2,4-dichloro-1,3,5-benzenetriol (CAS 101328-98-7, MW 195.00); 4-chloro-1,2,3-benzenetriol (CAS 3598-34-3, MW 160.56) |
| Quantified Difference | Isomeric distinction with identical molecular formula but different spatial arrangement; mono-chloro analog differs by -34.44 g/mol molecular weight |
| Conditions | Structural and molecular property comparison |
Why This Matters
Regiochemical identity determines synthetic outcome in cross-coupling reactions, electrophilic aromatic substitution, and metal coordination chemistry, making isomer-specific procurement essential for reproducible research.
- [1] American Elements. 2,4-Dichloro-1,3,5-benzenetriol (CAS 101328-98-7). Product Information. View Source
